molecular formula C6H5BrN2O2 B1315865 2-Bromo-3-nitroaniline CAS No. 35757-20-1

2-Bromo-3-nitroaniline

Cat. No. B1315865
CAS RN: 35757-20-1
M. Wt: 217.02 g/mol
InChI Key: GDKBUWQOCGJBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-nitroaniline is a chemical compound with the CAS Number: 35757-20-1. It has a linear formula of C6H5BrN2O2 . The compound is typically stored at room temperature in an inert atmosphere and away from light .


Synthesis Analysis

The synthesis of anilines, such as 2-Bromo-3-nitroaniline, often involves several steps including direct nucleophilic substitution, nitroarene reduction, and reactions involving secondary amines . A multistep organic synthesis of 4-bromo-2-nitroaniline has been reported, which may provide insights into the synthesis of 2-Bromo-3-nitroaniline .


Molecular Structure Analysis

The molecular structure of 2-Bromo-3-nitroaniline can be represented by the InChI code: 1S/C6H5BrN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 . Further analysis of the molecular structure can be found in related studies .


Physical And Chemical Properties Analysis

2-Bromo-3-nitroaniline is a solid at room temperature . It has a molecular weight of 217.02 g/mol . More detailed physical and chemical properties may be available from specialized chemical databases .

Scientific Research Applications

Phase Behavior and Crystallization

Research has shown that the phase diagram of urea and 4-bromo-2-nitroaniline systems exhibits a large miscibility gap with the formation of a eutectic and a monotectic, offering insights into the crystallization and thermal behavior of such compounds. This study contributes to understanding the solid-liquid interfacial energy and its effects on the morphology of microstructures in these systems (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Nucleophilic Reactions

2-Bromo-2-nitropropane, a related compound, has been studied for its reactions with various nucleophiles. Understanding the behavior of such compounds toward nucleophilic agents is critical for applications in organic synthesis, as seen in the formation of different products depending on the reacting nucleophile (Chen, 1969).

Synthesis of Quinolines

The reagent 2,2,3-Tribromopropanal has been used for transforming 4-nitro- and 4-methoxyanilines into bromoquinolines, which can further be converted into bromoquinolin-6-ols. This demonstrates the role of bromo-nitroanilines in synthesizing complex organic structures, which are important in various chemical and pharmaceutical applications (Lamberth et al., 2014).

Catalytic Reduction

Studies on the catalytic reduction of 2-nitroaniline highlight the transformation of toxic environmental contaminants into less toxic products. Such research aids in developing environmentally friendly catalytic systems for industrial applications (Naseem, Begum, & Farooqi, 2017).

Green Chemical Processes

The development of organic solvent-free processes for preparing dibromo-nitroaniline, an intermediate in azo disperse dyes manufacturing, showcases environmentally friendly approaches in chemical synthesis. Such processes emphasize sustainability and efficiency, particularly in the dye industry (Pappula & Adimurthy, 2016).

Spectroscopic Properties

Investigating the molecular structure, spectroscopic, and electric properties of nitroaniline derivatives, including 4-bromo-2-nitroaniline, provides valuable data for applications in materials science and electronics. These studies offer insights into the electronic transitions and potential non-linear optical (NLO) properties of these compounds (Hernández-Paredes et al., 2015).

Synthesis of Benzimidazoles

Research into the intermolecular coupling/heterocyclization reaction between 2-nitroaniline and aromatic aldehydes towards benzimidazoles demonstrates the role of bromo-nitropropane in synthesizing heterocyclic compounds. These findings are significant for pharmaceutical and agrochemical applications (Kim et al., 2002).

Schiff Base Synthesis

The synthesis of Schiff bases using bromo-nitroanilines illustrates the compound's utility in preparing complex organic structures with potential applications in medicine and agriculture. Such research contributes to the development of new pharmaceuticals and agrochemicals (Zulfiqar et al., 2020).

Safety And Hazards

Safety data sheets indicate that 2-Bromo-3-nitroaniline should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

2-bromo-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKBUWQOCGJBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561865
Record name 2-Bromo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-nitroaniline

CAS RN

35757-20-1
Record name 2-Bromo-3-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35757-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-nitroaniline
Reactant of Route 2
2-Bromo-3-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-3-nitroaniline
Reactant of Route 5
2-Bromo-3-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-3-nitroaniline

Citations

For This Compound
5
Citations
B Liedholm - Acta Chem. Scand, 1971 - actachemscand.org
… The crude yield of 2-bromo-3-nitroaniline was 5.0 g (38 %), mp 96.5—97.5, lit." 97 - 98. … 3.3 g (0.015 mol) of 2-bromo-3-nitroaniline was diazotized and added to otassium iodide by the …
Number of citations: 7 actachemscand.org
J Libeer, H Depoorter, J Nys - Bulletin des Sociétés Chimiques …, 1971 - Wiley Online Library
… The bright yellow solution is filtered from some resinous inaterial and heated for I hour on a water bath; 2-bromo-3-nitroaniline precipitates as an oil, crystallising on cooling. The product …
Number of citations: 2 onlinelibrary.wiley.com
JT Manka, F Guo, J Huang, H Yin… - The Journal of …, 2003 - ACS Publications
… Bromide 30b was obtained from 2-bromo-3-nitroaniline 47 (31b) according to the procedure for the chloro analogue 30a 46 as shown in Scheme 7. …
Number of citations: 47 pubs.acs.org
S Huang, PJ Connolly - Tetrahedron letters, 2004 - Elsevier
… In this reference the corresponding 2-bromo-3-nitroaniline was prepared via direct bromination of 3-nitroaniline using bis(dimethylacetamide) hydrogen dibromobromate. However, …
Number of citations: 17 www.sciencedirect.com
S Bartoli, A Cipollone, A Squarcia, A Madami… - Synthesis, 2009 - thieme-connect.com
N-Bromosuccinimide-mediated electrophilic aromatic bromination of a series of anilines substituted with an electron-withdrawing group in the meta position was investigated. The …
Number of citations: 19 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.